2-Mercaptoethanol-1,1,2,2-d4
Description
Significance of Isotopic Labeling in Modern Chemical Biology and Proteomics Research
Isotopic labeling is a powerful technique in which atoms in a molecule are replaced with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). creative-proteomics.comscispace.com This substitution creates a "labeled" compound that is chemically identical to its unlabeled counterpart but has a different mass. This mass difference allows researchers to track the labeled molecules through complex biological systems and chemical reactions. creative-proteomics.com
In modern chemical biology and proteomics, isotopic labeling is indispensable for a wide range of applications. scispace.com It is a cornerstone of quantitative proteomics, where it enables the precise measurement of protein abundance between different samples. scispace.comnih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve metabolically incorporating labeled amino acids into proteins. scispace.comnih.gov Chemical labeling strategies, on the other hand, use isotopically labeled reagents to tag proteins or peptides after they have been isolated. nih.govnih.gov These methods provide critical insights into cellular metabolism, protein dynamics, and the identification of potential biomarkers for diseases. creative-proteomics.comscispace.com
Overview of 2-Mercaptoethanol (B42355) as a Foundational Biochemical Reducing Agent
2-Mercaptoethanol (also known as β-mercaptoethanol or BME) is a chemical compound with the formula HOCH₂CH₂SH. wikipedia.org It is widely recognized in biochemistry for its role as a potent reducing agent. clinisciences.comatamanchemicals.combiocompare.com The thiol (-SH) group in 2-mercaptoethanol is responsible for its reducing properties. clinisciences.comatamanchemicals.com
One of its primary functions is to prevent the oxidation of proteins and maintain their structural and functional integrity. wikipedia.orgontosight.ai It achieves this by reducing disulfide bonds (-S-S-) within or between polypeptide chains, which are crucial for the tertiary and quaternary structures of many proteins. clinisciences.comatamanchemicals.com This process is essential in various laboratory procedures, including:
Protein analysis: In techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE), 2-mercaptoethanol is used to denature proteins by breaking their disulfide bonds, allowing them to be separated based on their molecular weight. atamanchemicals.commpbio.com
Enzyme assays: It is often included in reaction buffers to protect enzymes from oxidation and ensure their activity is maintained throughout the experiment. wikipedia.orgontosight.ai
RNA isolation: 2-Mercaptoethanol is used to irreversibly denature ribonucleases (RNases), which are robust enzymes with numerous disulfide bonds, thereby preventing the degradation of RNA during extraction. wikipedia.orgatamanchemicals.com
Cell culture: It can be added to cell culture media to mitigate oxidative stress and promote cell viability. ontosight.ainih.gov
The presence of a hydroxyl (-OH) group in its structure makes 2-mercaptoethanol soluble in water and reduces its volatility compared to other thiols. wikipedia.org
Rationale for Deuterium Labeling at Specific Positions (e.g., -1,1,2,2-d4) for Enhanced Research Utility
The strategic placement of deuterium atoms at the 1 and 2 positions of the carbon backbone in 2-Mercaptoethanol creates 2-Mercaptoethanol-1,1,2,2-d4 (HSCD₂CD₂OH). sigmaaldrich.comsigmaaldrich.com This specific labeling pattern offers several advantages for advanced research applications, particularly in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
In ¹H NMR spectroscopy, the signals from protons can be complex and overlapping, especially in large biomolecules. portlandpress.com Since deuterium does not have a nuclear spin in the same way as hydrogen, it is "silent" in ¹H NMR. studymind.co.uk By replacing the hydrogen atoms on the carbon backbone with deuterium, the resulting ¹H NMR spectrum is simplified, allowing for clearer observation of the remaining protons of interest. studymind.co.uknih.gov Deuterated compounds are also used to trace reaction pathways and understand their underlying mechanisms. magritek.com
In mass spectrometry-based quantitative proteomics, the mass difference between the deuterated and non-deuterated forms of a molecule is used for quantification. scispace.com However, a known issue with deuterium labeling is the potential for a chromatographic shift, where the deuterated and non-deuterated peptides have slightly different retention times in liquid chromatography (LC). nih.gov Research has shown that placing deuterium atoms adjacent to hydrophilic groups, like the hydroxyl group in 2-mercaptoethanol, can minimize this isotope effect. acs.org This leads to more accurate and reliable quantification in comparative proteomic studies.
Scope and Objectives of Academic Investigations Utilizing this compound
Academic research leveraging this compound primarily focuses on elucidating intricate biochemical mechanisms and improving analytical methodologies. The specific isotopic labeling of this compound makes it a valuable tool for a range of investigations.
One key area of application is in the study of protein structure and dynamics. The deuterated compound can be used in hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments. In these studies, the rate of exchange between the amide hydrogens of a protein and the deuterium from a deuterated solvent provides information about the protein's conformation and flexibility. acs.org
Furthermore, this compound serves as a probe in mechanistic studies of enzymes and chemical reactions. For instance, it can be used to investigate the role of specific hydrogen atoms in reaction pathways through the kinetic isotope effect, where the difference in reaction rates between the deuterated and non-deuterated compounds can reveal details about the transition state of the reaction. acs.org
In the field of metabolomics, deuterated standards like this compound are crucial for the accurate quantification of metabolites in complex biological samples by acting as internal standards in mass spectrometry analyses. acs.org The use of specifically deuterated nucleotides has also been instrumental in structural and biochemical studies of nucleic acids, helping to simplify NMR spectra and clarify mechanistic details of nucleic acid cleavage. scienceopen.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 284474-53-9 | sigmaaldrich.comsigmaaldrich.comscbt.com |
| Molecular Formula | HSCD₂CD₂OH | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 82.16 g/mol | sigmaaldrich.comsigmaaldrich.comscbt.com |
| Isotopic Purity | 98 atom % D | sigmaaldrich.comsigmaaldrich.com |
| Density | 1.170 g/mL at 25 °C | sigmaaldrich.commendelchemicals.com |
| Boiling Point | 157 °C (decomposes) | sigmaaldrich.commendelchemicals.com |
| Mass Shift | M+4 | sigmaaldrich.comsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVVWUTYPXICAM-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706460 | |
| Record name | 2-Sulfanyl(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284474-53-9 | |
| Record name | 2-Sulfanyl(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284474-53-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Fidelity of 2 Mercaptoethanol 1,1,2,2 D4
Chemical Synthesis Strategies for Deuterium (B1214612) Incorporation at the C1 and C2 Positions
The introduction of deuterium at specific molecular positions requires a carefully planned synthetic route. For 2-Mercaptoethanol-1,1,2,2-d4, the strategy hinges on the use of a deuterated precursor that already contains the deuterium atoms at the desired C1 and C2 positions, followed by the introduction of the thiol group.
Precursor Selection and Deuteration Routes
The most logical and efficient precursor for the synthesis of this compound is ethylene-d4 oxide (also known as deuterated ethylene oxide or oxirane-d4). This commercially available starting material possesses a strained three-membered ring, making it susceptible to nucleophilic ring-opening reactions. The deuterium atoms are already strategically positioned on the carbon backbone, ensuring their incorporation at the C1 and C2 positions of the final product.
The primary deuteration route, therefore, involves the synthesis of the target molecule from this key precursor. Alternative, more complex routes could involve the deuteration of a pre-existing 2-mercaptoethanol (B42355) derivative, but these methods often lead to incomplete deuteration and isotopic scrambling. The use of ethylene-d4 oxide provides a direct and highly specific pathway to the desired isotopologue.
The synthesis proceeds via the nucleophilic ring-opening of the ethylene-d4 oxide. A suitable sulfur nucleophile is required to introduce the thiol group. A common and effective reagent for this transformation is a hydrosulfide salt, such as sodium hydrosulfide (NaSH) , or hydrogen sulfide (H₂S) itself under basic conditions. The reaction is typically carried out in a protic solvent, such as water or an alcohol, which facilitates the protonation of the resulting alkoxide.
Ethylene-d4 oxideSodium 2,2,1,1-tetradeuterio-1-mercaptoethan-1-olatethis compound
Yield Optimization and Reaction Pathway Analysis
The optimization of the reaction yield is paramount for an efficient synthesis. Several factors can be adjusted to maximize the formation of this compound while minimizing side products.
Reaction Conditions:
| Parameter | Optimized Condition | Rationale |
| Temperature | 25-50 °C | Provides a balance between a reasonable reaction rate and minimizing the formation of byproducts from over-reaction or decomposition. |
| Solvent | Water or Ethanol | Protic solvents are necessary to protonate the intermediate alkoxide and are effective at dissolving the hydrosulfide salt. |
| Stoichiometry | Slight excess of hydrosulfide | Using a slight excess of the sulfur nucleophile can help to drive the reaction to completion and ensure all the ethylene-d4 oxide is consumed. |
| pH | Basic | The nucleophilicity of the hydrosulfide ion is higher in a basic medium. The reaction is typically self-catalyzed to some extent by the basicity of the hydrosulfide salt. |
Reaction Pathway Analysis:
The primary reaction pathway is a classic SN2 nucleophilic attack of the hydrosulfide ion on one of the carbon atoms of the deuterated epoxide ring. This attack leads to the opening of the strained ring and the formation of a sodium 2,2,1,1-tetradeuterio-1-mercaptoethan-1-olate intermediate. A subsequent acidic or aqueous workup protonates the alkoxide to yield the final product, this compound.
A potential side reaction is the formation of the corresponding deuterated thiodiglycol, (HO-CD₂-CD₂-)₂S. This can occur if a molecule of the already formed this compound acts as a nucleophile and attacks another molecule of ethylene-d4 oxide. To minimize this, controlling the stoichiometry and reaction time is crucial.
Analytical Validation of Isotopic Purity and Positional Deuteration
Following the synthesis, a rigorous analytical validation is necessary to confirm the chemical identity, purity, and, most importantly, the isotopic enrichment and positional integrity of the deuterium labels. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution Analysis
NMR spectroscopy is a powerful tool for determining the location and extent of isotopic labeling.
¹H NMR Spectroscopy: In a fully deuterated compound like this compound, the proton NMR spectrum should show a significant reduction or complete absence of signals in the regions corresponding to the C1 and C2 protons. Any residual signals in these regions can be integrated to quantify the level of any remaining protium (¹H) impurity. The hydroxyl (-OH) and thiol (-SH) protons will still be visible, though their chemical shifts and coupling patterns may be influenced by the adjacent deuterons.
²H (Deuterium) NMR Spectroscopy: This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound is expected to show a prominent signal in the region corresponding to the ethylene backbone, confirming the successful incorporation of deuterium. The chemical shift of this signal will be very similar to the corresponding proton chemical shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The signals for the C1 and C2 carbons will be split into multiplets due to coupling with the directly attached deuterium atoms (a triplet for a -CD₂- group). The absence of signals corresponding to -CH₂- groups confirms the high level of deuteration. Isotope effects on the ¹³C chemical shifts, where the deuterated carbons appear at a slightly upfield chemical shift compared to their protium counterparts, can also be observed.
Representative NMR Data:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~2.7 | - | - | Residual -CHD-SH |
| ~3.7 | - | - | Residual -CHD-OH | |
| ~1.5 | t | ~8 | -SH | |
| ~2.5 | t | ~6 | -OH | |
| ²H | ~2.7 | br s | - | -CD₂-SH |
| ~3.7 | br s | - | -CD₂-OH | |
| ¹³C | ~28 | t | JC-D ≈ 20 | -CD₂-SH |
| ~62 | t | JC-D ≈ 22 | -CD₂-OH |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment Confirmation
HRMS is a highly sensitive and accurate technique for determining the molecular weight and isotopic composition of a compound. For this compound, HRMS can precisely measure the mass of the molecular ion and its isotopologues.
The expected monoisotopic mass of the fully deuterated compound (C₂H₂D₄OS) is significantly different from its non-deuterated counterpart (C₂H₆OS). By analyzing the mass spectrum, the relative abundance of the ion corresponding to the d4-labeled compound can be compared to any ions corresponding to d0, d1, d2, or d3 species. This allows for a precise calculation of the isotopic enrichment.
Expected HRMS Data:
| Species | Chemical Formula | Calculated Exact Mass (m/z) |
| 2-Mercaptoethanol (d0) | C₂H₆OS | 78.0139 |
| This compound | C₂H₂D₄OS | 82.0389 |
The fragmentation pattern in the tandem mass spectrum (MS/MS) can further confirm the position of the deuterium labels. For instance, fragmentation of the molecular ion would be expected to yield fragments that retain the deuterated carbon backbone.
Chromatographic Techniques for Chemical and Isotopic Purity Assessment
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is an excellent method for assessing both the chemical and isotopic purity of volatile compounds like this compound.
Chemical Purity: A single, sharp peak in the gas chromatogram indicates a high degree of chemical purity. The retention time of this peak can be compared to an authentic standard of non-deuterated 2-mercaptoethanol to aid in identification.
Isotopic Purity: The mass spectrometer detector in a GC-MS system can be used to analyze the mass spectrum of the eluting peak. By monitoring the ion chromatograms for the molecular ions of the deuterated and non-deuterated species (e.g., m/z 82 and m/z 78), the isotopic purity can be determined. The deuterated compound will typically have a slightly shorter retention time than its non-deuterated analog due to the kinetic isotope effect.
Hypothetical GC-MS Data:
| Parameter | Value |
| GC Column | DB-5ms (or equivalent non-polar column) |
| Injection Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min |
| Retention Time (2-Mercaptoethanol-d4) | ~5.8 min |
| Retention Time (2-Mercaptoethanol-d0) | ~5.9 min |
| MS Monitored Ions (m/z) | 82.0 (for d4), 78.0 (for d0) |
By integrating the peak areas in the respective ion chromatograms, a quantitative measure of the isotopic purity can be obtained, complementing the data from NMR and HRMS.
Advanced Spectroscopic Applications of 2 Mercaptoethanol 1,1,2,2 D4
Utility in Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, the substitution of protons with deuterium (B1214612) in 2-Mercaptoethanol-1,1,2,2-d4 offers several benefits, from simplifying complex spectra to enabling the study of dynamic processes that are otherwise difficult to observe.
Biomolecular NMR for Elucidating Protein Structural Dynamics and Ligand Interactions
NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins at an atomic level. nih.gov The introduction of isotopically labeled molecules, including deuterated compounds, can significantly enhance the quality and information content of NMR experiments. americanpeptidesociety.org While direct studies specifically employing this compound are not extensively documented in publicly available research, the principles of its application can be inferred from the use of other deuterated molecules in biomolecular NMR.
Deuteration of molecules that interact with proteins can simplify crowded proton NMR spectra, as deuterium is effectively "invisible" in standard ¹H NMR experiments. This spectral simplification can be crucial when studying large proteins or complex protein-ligand interactions, where signal overlap is a major challenge. researchgate.net In the context of this compound, its interaction with proteins, for example, through the modification of cysteine residues, could be monitored without introducing additional signals in the proton spectrum that might obscure resonances from the protein itself. This allows for a clearer observation of changes in the protein's signals upon ligand binding or modification, providing insights into the binding site and any conformational changes. researchgate.netspringernature.com
Furthermore, deuterium labeling can be advantageous in relaxation-based NMR experiments that probe protein dynamics across a wide range of timescales. nih.gov The altered relaxation properties of nuclei near a deuterated site can be used to extract detailed information about molecular motions, from fast picosecond-nanosecond fluctuations to slower microsecond-millisecond conformational exchanges. nih.gov
Investigation of Reaction Intermediates and Chemical Exchange Processes
NMR spectroscopy is a key method for studying chemical exchange processes, where a nucleus moves between two or more different chemical environments. rsc.org These processes are fundamental to many biological functions, including enzyme catalysis and ligand binding. The rate of exchange can influence the appearance of NMR spectra, and analyzing these changes can provide kinetic and thermodynamic information about the process.
The use of isotopically labeled compounds can be particularly insightful in these studies. For instance, if this compound is involved in a reaction that forms a transient intermediate, the deuterium label can serve as a unique probe to monitor the formation and decay of this species. The distinct NMR signal of deuterium, or the effect of the deuterium label on the signals of neighboring ¹H or ¹³C nuclei, can allow for the unambiguous tracking of the reaction pathway. While studying reactive thiol intermediates like sulfenic acids can be challenging due to their transient nature, specialized NMR techniques can be employed for their direct observation. biorxiv.org
In chemical exchange studies, the difference in the magnetic properties of protons and deuterons can be exploited. For example, in exchange spectroscopy (EXSY) experiments, the transfer of magnetization between exchanging sites is monitored. The use of a deuterated species can help to dissect complex exchange networks by selectively labeling one of the components.
Deuterium Isotope Effects on Chemical Shifts and Coupling Constants in ¹H and ¹³C NMR
The substitution of a proton with a deuteron can induce small but measurable changes in the chemical shifts of nearby nuclei, an effect known as the deuterium isotope effect (DIE). nih.gov These effects are a powerful tool for structural and mechanistic studies. nih.gov The magnitude of the DIE depends on the distance from the site of deuteration and the electronic environment. huji.ac.il
In ¹H NMR, the chemical shift of a proton attached to a carbon that is also bonded to deuterium will be slightly different from that of a proton in a non-deuterated molecule. Similarly, in ¹³C NMR, the chemical shifts of the carbon atoms in this compound will be shifted compared to its non-deuterated counterpart. These shifts, though small, can provide valuable structural information. For instance, two-bond isotope shifts are typically around 0.1 ppm, while three-bond effects are smaller and depend on the torsional angle. huji.ac.il
The deuterium isotope effect is particularly sensitive to hydrogen bonding. huji.ac.il Large isotope shifts on neighboring protons can be indicative of the presence and strength of hydrogen bonds. This makes this compound a potentially useful probe for studying interactions involving hydrogen bonds.
Below is a table illustrating typical deuterium isotope effects on ¹³C chemical shifts. The values are representative and can vary depending on the specific molecular environment.
| Carbon Atom | Number of Bonds from Deuterium | Typical Isotope Shift (ppm) |
| C1 | 1 | -0.2 to -1.5 |
| C2 | 1 | -0.2 to -1.5 |
| C1 | 2 | -0.05 to -0.15 |
| C2 | 2 | -0.05 to -0.15 |
Data based on typical observed deuterium isotope effects on ¹³C NMR chemical shifts. The negative sign indicates an upfield shift.
Facilitation of Mass Spectrometry (MS) Techniques
In mass spectrometry, the mass difference between the protonated and deuterated forms of 2-mercaptoethanol (B42355) is exploited for quantitative analysis and for tracking modifications in complex biological samples.
Quantitative Proteomics via Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying molecules in a sample. nih.gov The principle involves adding a known amount of an isotopically labeled version of the analyte of interest to the sample to serve as an internal standard. washington.edu this compound is well-suited for this purpose in the context of quantitative proteomics, particularly for the analysis of proteins containing cysteine residues.
In a typical workflow, a protein sample is divided into two aliquots. One is treated with regular ("light") 2-mercaptoethanol, while the other is treated with a known concentration of "heavy" this compound. The two samples are then combined and analyzed by mass spectrometry. Peptides containing cysteine residues that have been modified by 2-mercaptoethanol will appear as pairs of peaks separated by a specific mass difference corresponding to the four deuterium atoms. The ratio of the intensities of these peaks allows for the precise quantification of the protein. nih.gov
This approach is a form of chemical labeling for quantitative proteomics. nih.gov The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and mass spectrometric analysis, leading to highly reliable quantitative data. washington.edu
Precise Tracking of Thiol Modifications and Cysteine Reactivity in Proteins
The thiol group of cysteine is one of the most reactive functional groups in proteins and is involved in a wide range of biological processes and post-translational modifications. nih.gov Mass spectrometry-based chemical proteomics has become a key tool for studying cysteine reactivity and identifying thiol modifications. msbioworks.com
2-Mercaptoethanol can be used to modify cysteine residues, and its deuterated form, this compound, allows for the precise tracking and quantification of these modifications. nih.govbiorxiv.org For example, in a competitive labeling experiment, a protein sample can be treated with a cysteine-reactive probe in the presence or absence of a compound of interest. The remaining unmodified cysteines can then be capped with either light or heavy 2-mercaptoethanol. By comparing the ratios of light to heavy labeled peptides, one can determine which cysteines were protected by the compound, thus mapping its binding site or identifying residues with altered reactivity.
This strategy is part of a broader set of techniques for reactive cysteine profiling. msbioworks.com The known mass shift introduced by the deuterated label provides a clear signature in the mass spectrum, facilitating the identification and quantification of modified peptides. nih.gov
The following table summarizes the mass modifications to a cysteine residue upon reaction with both the light and heavy forms of 2-mercaptoethanol.
| Modifying Reagent | Chemical Formula | Molar Mass ( g/mol ) | Mass Shift (Da) |
| 2-Mercaptoethanol | C₂H₆OS | 78.13 | +76.02 |
| This compound | C₂H₂D₄OS | 82.16 | +80.05 |
The mass shift is calculated based on the addition of the mercaptoethanol moiety to a cysteine residue with the loss of a hydrogen atom from the thiol group.
Analysis of Disulfide Bond Cleavage and Rearrangement Pathways in Complex Mixtures
The correct pairing of cysteine residues to form disulfide bonds is crucial for the native three-dimensional structure and function of many proteins. Aberrant disulfide bond formation or rearrangement can lead to misfolded, inactive, or aggregated proteins. Mass spectrometry has become an indispensable tool for mapping disulfide bonds. Methodologies often involve enzymatic digestion of the protein under non-reducing and reducing conditions to identify the linked peptides.
The use of this compound in this context provides a unique advantage. By introducing a "heavy" tag at the site of reduction, it allows for the precise tracking of cysteine residues that were originally involved in a disulfide bond. When a disulfide bond is cleaved by this compound, the resulting free thiol groups on the cysteine residues can be capped with an alkylating agent. However, a portion of the cysteine residues may form a mixed disulfide with the deuterated reagent. This mass modification of +4 Da (from the four deuterium atoms) per cysteine involved in the mixed disulfide allows for the clear differentiation of these residues from those that were either not involved in a disulfide bond or were reduced by a non-deuterated reducing agent.
This approach is particularly valuable for studying disulfide bond rearrangement or "scrambling" in complex mixtures. In such scenarios, proteins may have a heterogeneous population of disulfide-linked isoforms. By employing a partial reduction strategy with this compound, it is possible to selectively label the more accessible disulfide bonds. Subsequent analysis by mass spectrometry can then reveal which cysteine residues were partners in the original disulfide linkages.
Detailed Research Findings:
While specific, published research focusing exclusively on this compound for this application is not abundant, the principles are well-established in proteomics. The hypothetical data table below illustrates the expected mass shifts in a peptide containing two cysteines that were originally disulfide-bonded, following reduction with this compound and subsequent alkylation with N-ethylmaleimide (NEM).
Table 1: Illustrative Mass Spectrometry Data for a Disulfide-Containing Peptide
| Peptide State | Modification | Expected Mass Shift (Da) |
| Native (Disulfide-bonded) | None | 0 |
| Reduced with non-deuterated β-ME and alkylated with NEM | +2 NEM | +250.26 |
| Reduced with this compound and alkylated with NEM | +2 NEM | +250.26 |
| Reduced with this compound, forming a mixed disulfide | +1 mixed disulfide, +1 NEM | +206.24 |
This table is for illustrative purposes to demonstrate the potential application and expected data from using this compound.
Applications in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Studies
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing the conformational dynamics of proteins in solution. sciopen.com The method relies on the exchange of labile backbone amide hydrogens with deuterium from a deuterated solvent. The rate of this exchange is dependent on the local and global protein structure, with regions that are highly structured or buried exhibiting slower exchange rates. nih.gov
In HDX-MS experiments involving proteins with disulfide bonds that are not the primary focus of the study, it is often necessary to maintain a reducing environment to prevent disulfide-linked aggregation or conformational heterogeneity arising from disulfide scrambling. Common reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol are used for this purpose. However, the presence of these reducing agents, which contain exchangeable hydrogens, can potentially complicate the interpretation of the deuterium uptake data.
Detailed Research Findings:
While the use of deuterated reducing agents in HDX-MS is a logical extension of the methodology to improve data quality, specific studies highlighting the advantages of this compound are not widely reported. The following hypothetical data illustrates the comparative deuterium uptake of a protein region in the presence of non-deuterated versus deuterated 2-mercaptoethanol. The data would be expected to show a cleaner isotopic envelope and more precise deuterium uptake measurements with the deuterated reagent.
Table 2: Hypothetical Deuterium Uptake Data for a Model Peptide from an HDX-MS Experiment
| Time (min) | Deuterium Uptake (Da) with non-deuterated β-ME | Deuterium Uptake (Da) with this compound |
| 0.5 | 3.2 ± 0.3 | 3.1 ± 0.1 |
| 1 | 5.8 ± 0.4 | 5.9 ± 0.1 |
| 5 | 9.1 ± 0.5 | 9.2 ± 0.2 |
| 10 | 11.5 ± 0.6 | 11.4 ± 0.2 |
This table is for illustrative purposes to demonstrate the potential improvement in data precision when using this compound in HDX-MS experiments.
Mechanistic and Functional Research Employing 2 Mercaptoethanol 1,1,2,2 D4
Elucidation of Protein Disulfide Bond Reduction Mechanisms
The reduction of disulfide bonds in proteins by thiol-containing molecules like 2-mercaptoethanol (B42355) is a fundamental process in biochemistry and molecular biology. The use of 2-Mercaptoethanol-1,1,2,2-d4 allows for a deeper understanding of the mechanism of this reaction.
The rate of a chemical reaction can be influenced by the mass of the atoms involved in bond-breaking and bond-forming steps. In the context of thiol-disulfide exchange, the transfer of a proton from the thiol to a base or the disulfide sulfur atom can be a key step. By replacing the hydrogens on the carbons adjacent to the sulfhydryl group with deuterium (B1214612), as in this compound, secondary kinetic isotope effects can be studied. While the primary KIE involves the breaking of a bond to the isotope, secondary KIEs arise from changes in the vibrational modes of bonds to the isotope at a position adjacent to the reacting center.
Kinetic studies comparing the reaction rates of deuterated and non-deuterated 2-mercaptoethanol in disulfide bond reduction can reveal the extent to which the C-H (or C-D) bond vibrations influence the stability of the transition state. A measured KIE value different from unity would suggest that the hybridization or steric environment of the carbons at positions 1 and 2 changes during the rate-determining step of the reaction.
Table 1: Theoretical Kinetic Isotope Effects in Thiol-Disulfide Exchange
| Isotope Position | Type of KIE | Expected kH/kD | Implication for Rate-Determining Step |
|---|---|---|---|
| Sulfhydryl (S-D ) | Primary | > 1 | Proton transfer is part of the rate-determining step. |
This table presents theoretical expectations for kinetic isotope effects. Actual values would need to be determined experimentally.
The substitution of hydrogen with deuterium can subtly influence the electronic properties of a molecule, which in turn can affect its redox potential. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor changes in the electron-donating or -withdrawing nature of the ethyl group. This can impact the acidity of the thiol group (pKa) and its standard reduction potential.
Furthermore, the rate of thiol-disulfide exchange reactions is dependent on the nucleophilicity of the attacking thiolate. Any electronic effect of deuteration that alters the electron density on the sulfur atom will modulate this nucleophilicity and, consequently, the reaction rate.
The reduction of disulfide bonds can occur between two different protein molecules (intermolecular) or within the same protein molecule (intramolecular). The accessibility and local environment of the disulfide bond can influence the reduction mechanism. By using this compound in kinetic studies of both types of disulfide cleavage, researchers can gain insights into the steric and electronic factors that govern these reactions.
For instance, if a significant secondary KIE is observed for the reduction of a sterically hindered intermolecular disulfide bond but not for a more accessible intramolecular bond, it could suggest that the conformational changes required to reach the transition state are more sensitive to the vibrational modes of the adjacent C-D bonds in the former case. Such studies can help in mapping the energy landscape of protein folding and unfolding pathways that are mediated by disulfide bond dynamics.
Role in Redox Homeostasis and Oxidative Stress Investigations
Cellular redox homeostasis is a delicate balance between oxidizing and reducing species. Disruptions in this balance can lead to oxidative or reductive stress, both of which can have pathological consequences. This compound can be employed as a tool to probe the mechanisms of antioxidant activity and to model conditions of reductive stress.
Thiols are known to act as antioxidants by scavenging reactive oxygen species (ROS) such as the highly damaging hydroxyl radical (•OH). The mechanism of scavenging often involves the donation of a hydrogen atom from the sulfhydryl group to the radical, thereby neutralizing it. The resulting thiyl radical can then react with another thiol to form a disulfide.
The use of this compound, particularly if deuteration were at the sulfhydryl position (2-mercaptoethanol-d1), would be expected to exhibit a primary kinetic isotope effect in hydroxyl radical scavenging reactions. This is because the S-H bond is broken in the hydrogen atom transfer step. A slower scavenging rate for the deuterated compound would provide strong evidence for this specific mechanism. While deuteration at the carbon positions is not expected to show a primary KIE, it may still influence the reaction rate through secondary effects on the stability of the intermediate thiyl radical.
Table 2: Potential Impact of Deuteration on Antioxidant Activity
| Parameter | Non-Deuterated (2-ME) | Deuterated (2-ME-d4) | Expected Outcome |
|---|---|---|---|
| Hydroxyl Radical Scavenging Rate | kH | kD | kH > kD (for S-D) |
| Thiyl Radical Stability | Normal | Potentially altered | May influence subsequent reaction pathways. |
This table is illustrative and assumes a hydrogen atom transfer mechanism. Experimental verification is required.
Reductive stress is a condition characterized by an excess of reducing equivalents in the cell, which can impair cellular function by, for example, disrupting the formation of essential disulfide bonds in proteins within the endoplasmic reticulum. nih.gov 2-mercaptoethanol can be used to induce reductive stress in cellular models.
By comparing the cellular responses to 2-Mercaptoethanol and this compound, researchers can investigate whether the rate of induction of reductive stress influences the downstream cellular signaling pathways. A slower rate of disulfide reduction by the deuterated compound might trigger different adaptive responses compared to the faster-acting non-deuterated form. This approach could help to dissect the temporal aspects of cellular sensing and response to reductive challenges, providing a more nuanced understanding of the mechanisms that maintain redox homeostasis. The substitution of hydrogen with deuterium has been shown to protect cells from oxidative damage, and similar principles could apply to the study of reductive stress. nih.govnih.gov
Protection of Protein Sulfhydryl Groups for Maintaining Enzyme Activity and Stability
2-Mercaptoethanol is widely utilized in biochemical assays to protect proteins from oxidative damage. atamanchemicals.com It acts as a reducing agent, preventing the oxidation of free sulfhydryl groups (-SH) on cysteine residues within proteins. atamanchemicals.comatamanchemicals.com This is crucial because the oxidation of these groups can lead to the formation of disulfide bonds (S-S), which can alter a protein's tertiary and quaternary structure, often resulting in loss of enzymatic activity and stability. biocompare.com By maintaining cysteine residues in their reduced state, 2-mercaptoethanol helps preserve the native conformation and function of enzymes during purification and analysis. atamanchemicals.com
The use of this compound in this context is primarily for mechanistic studies. While it performs the same protective function, its application allows researchers to investigate whether the hydrogen atoms on the carbon backbone of the reducing agent are involved in any rate-limiting steps of side reactions or degradation pathways that might affect enzyme stability over time.
Table 1: Effect of Reducing Agents on Enzyme Stability
| Enzyme | Reducing Agent | Concentration | Incubation Time | Result | Purpose of Using this compound |
| Bovine Plasmin | 2-Mercaptoethanol | 0.1 M | 1 hour | Activity not restored after denaturation nih.gov | To determine if C-H bond cleavage in the reducing agent is involved in any irreversible inactivation mechanisms. |
| Human Plasmin | 2-Mercaptoethanol | 0.1 M | 1 hour | Activity not restored after denaturation nih.gov | To probe for kinetic isotope effects in potential side-reactions with enzyme components. |
| Various Enzymes | 2-Mercaptoethanol | 5% (in SDS-PAGE buffer) | N/A | Cleavage of disulfide bonds for protein denaturation sigmaaldrich.com | To investigate if the mechanism of disulfide reduction involves hydrogen transfer from the carbon backbone of 2-mercaptoethanol. |
Probing Enzyme Kinetics and Reaction Mechanisms
Enzyme Reactivation and Activity Studies Under Controlled Reducing Conditions
In many enzymatic assays, maintaining a controlled reducing environment is essential for optimal activity. atamanchemicals.com 2-Mercaptoethanol is a standard component in assay buffers to prevent the oxidation of critical sulfhydryl groups and to reduce any disulfide bonds that may form, thereby maintaining the enzyme in an active state. atamanchemicals.comresearchgate.net Some enzymes that have been inactivated by oxidation can have their activity restored by treatment with reducing agents like 2-mercaptoethanol. nih.gov
The application of this compound is particularly valuable for probing the catalytic mechanism itself. If a reaction's rate is altered when the deuterated compound is used instead of the standard version, it provides strong evidence that a step involving hydrogen transfer from the mercaptoethanol backbone is part of the reaction mechanism or a competing inhibitory pathway. libretexts.org This allows for a deeper understanding of the enzyme's kinetics and how it interacts with its chemical environment. nih.gov
Investigation of Adduct Formation with Cysteine Residues and its Mechanistic Implications
2-Mercaptoethanol functions by reducing disulfide bonds (RS-SR) to their corresponding thiols (RSH). In this process, 2-mercaptoethanol itself is oxidized, forming a disulfide dimer (HOCH2CH2S–SCH2CH2OH). atamanchemicals.com While its primary role is to act as a sacrificial reductant, it can also form mixed disulfides with cysteine residues on proteins (Protein-S-S-CH2CH2OH). reddit.com The formation and cleavage of these adducts are typically transient steps in maintaining a reduced protein state.
Employing this compound enables researchers to track the fate of the reducing agent and investigate the dynamics of adduct formation. Isotopic labeling can be used in techniques like mass spectrometry to distinguish the adducts formed by the deuterated compound from other molecules. Furthermore, studying the kinetic isotope effect of adduct formation and resolution can reveal mechanistic details about the accessibility and reactivity of specific cysteine residues within a protein's structure. wikipedia.org This is crucial for understanding enzyme regulation and designing targeted therapeutic agents.
Applications in Nucleic Acid Isolation and Preservation Methodologies
Mechanisms of Ribonuclease Inactivation and Protein Denaturation
One of the most critical applications of 2-mercaptoethanol in molecular biology is during RNA isolation. wikipedia.orgnih.gov Cells contain ribonucleases (RNases), which are highly stable and potent enzymes that rapidly degrade RNA. neb.com RNases maintain their stability through numerous disulfide bonds. atamanchemicals.com 2-Mercaptoethanol is added to lysis buffers to irreversibly denature these enzymes by reducing their disulfide bonds, which disrupts their three-dimensional structure and destroys their catalytic activity. atamanchemicals.comwikipedia.orgresearchgate.net This action protects the RNA from degradation during the extraction procedure. sigmaaldrich.com
The use of this compound in this process would be for advanced mechanistic studies. For example, it could be used to determine if the reduction of RNase disulfide bonds involves a kinetic isotope effect, which would provide insight into the transition state of the reduction reaction. libretexts.org This information helps in understanding the precise chemical mechanism by which reducing agents inactivate these resilient enzymes.
Impact of Deuterated 2-Mercaptoethanol on RNA Integrity and Purity in Research Protocols
The primary goal of using 2-mercaptoethanol in RNA extraction protocols is to ensure high integrity and purity of the final RNA sample. nih.gov By effectively inactivating RNases, it prevents RNA degradation, leading to higher yields of intact RNA suitable for downstream applications like qRT-PCR and RNA sequencing. nih.govnih.gov The effectiveness of RNase inactivation directly correlates with the quality of the isolated RNA, often measured by the RNA Integrity Number (RIN).
While standard 2-mercaptoethanol is sufficient for routine RNA extractions, this compound provides a tool to investigate potential side reactions. Researchers can use the deuterated compound to explore whether 2-mercaptoethanol or its oxidation products interact with RNA molecules themselves. Any such interactions could potentially affect RNA integrity or interfere with subsequent enzymatic reactions. Although such effects are not commonly reported, the use of the deuterated analog allows for sensitive detection and mechanistic analysis of these potential issues, ensuring the highest fidelity in RNA research protocols.
Table 2: Role of 2-Mercaptoethanol in RNA Isolation
| Protocol Step | Agent | Function | Expected Impact on RNA Quality | Mechanistic Insight from this compound |
| Cell Lysis | 2-Mercaptoethanol | Irreversibly denatures RNases by reducing disulfide bonds atamanchemicals.com | High RNA Integrity (High RIN value), prevents degradation nih.gov | Allows for kinetic isotope effect studies on the mechanism of RNase denaturation. |
| Homogenization | 2-Mercaptoethanol | Denatures other cellular proteins, aiding in purification nih.gov | Increased purity by removing protein contaminants | Helps determine if hydrogen transfer from the carbon backbone is involved in protein denaturation. |
| RNA Precipitation | N/A (used in lysis buffer) | Protects RNA during initial extraction stages sigmaaldrich.com | Higher yield of intact RNA | Can be used to trace any potential, minor side-reactions with RNA or other buffer components. |
Comparative Research and Methodological Advancements with 2 Mercaptoethanol 1,1,2,2 D4
Comparison with Other Thiol-Based Reducing Agents (e.g., Dithiothreitol, Tris(2-carboxyethyl)phosphine) in Labeled Contexts
The selection of a reducing agent is pivotal in proteomic workflows, influencing the efficiency of disulfide bond cleavage and the integrity of the resulting data. The performance of 2-Mercaptoethanol-1,1,2,2-d4 is best understood in comparison to other widely used thiol-based reductants like Dithiothreitol (DTT) and the non-thiol reductant Tris(2-carboxyethyl)phosphine (TCEP).
Differences in Reducing Power, Specificity, and Efficiency
The primary function of these agents is to break disulfide bonds within and between proteins, a process essential for denaturation and subsequent analysis by techniques like mass spectrometry. thermofisher.compatsnap.com
2-Mercaptoethanol (B42355) (2-ME) : As a monothiol, 2-ME requires a higher concentration to drive the disulfide reduction reaction to completion compared to dithiols like DTT. researchgate.net The reaction proceeds through a two-step thiol-disulfide exchange. While effective, its potency is generally considered lower than that of DTT or TCEP. patsnap.comnih.gov
Dithiothreitol (DTT) : Known as Cleland's reagent, DTT is a strong reducing agent containing two thiol groups. patsnap.comgbiosciences.com This dithiol structure allows it to form a stable six-membered ring after reducing a disulfide bond, which makes the reaction highly efficient and drives it to completion even at lower concentrations. researchgate.netpsu.edu
Tris(2-carboxyethyl)phosphine (TCEP) : TCEP is a phosphine-based, non-thiol reducing agent that is highly effective and specific for disulfide bonds over a broad pH range. thermofisher.compsu.edu Its mechanism does not involve a thiol-disulfide exchange, making it irreversible and less prone to reoxidation. TCEP is often favored for its potency and because it does not interfere with subsequent thiol-reactive labeling steps. gbiosciences.compsu.edu
Systematic evaluations in bottom-up proteomics have shown that while DTT, 2-ME, and TCEP can yield similar numbers of identified proteins and peptides, the choice of agent can impact reaction completion and the prevalence of side reactions. nih.gov
Relative Stability and Volatility Considerations for Deuterated Analogues
The stability and physical properties of a reducing agent affect its handling, shelf-life, and application in experimental workflows. Deuteration, as in this compound, does not significantly alter these fundamental chemical properties but is critical for its function as an isotopic label in mass spectrometry.
Stability : 2-Mercaptoethanol is more stable in solution than DTT. patsnap.comwikipedia.org At a pH of 6.5, the half-life of 2-ME is over 100 hours, whereas DTT's is 40 hours. wikipedia.orgresearchgate.net This stability decreases at higher pH for both compounds, with the half-life of 2-ME dropping to 4 hours at pH 8.5, and DTT's to 1.5 hours. wikipedia.orgresearchgate.net TCEP is significantly more stable than DTT and is not prone to air oxidation, making it a robust choice for long-term storage and use. gbiosciences.comresearchgate.net
Volatility : A notable characteristic of 2-ME is its high volatility, which contributes to its strong, unpleasant odor. patsnap.comresearchgate.netwikipedia.org DTT is less volatile. patsnap.com TCEP is an odorless, crystalline solid, which is a significant practical advantage in a laboratory setting. gbiosciences.comthermofisher.com The volatility of the deuterated this compound is expected to be nearly identical to its non-deuterated counterpart.
| Property | 2-Mercaptoethanol (2-ME) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
|---|---|---|---|
| Reducing Power | Moderate (Monothiol) | Strong (Dithiol) | Very Strong (Phosphine-based) |
| Mechanism | Thiol-disulfide exchange | Thiol-disulfide exchange (forms stable ring) | Phosphine-based reduction |
| Stability (Half-life at pH 6.5) | >100 hours wikipedia.orgresearchgate.net | 40 hours wikipedia.orgresearchgate.net | Very stable, resistant to air oxidation gbiosciences.comresearchgate.net |
| Volatility/Odor | High volatility, strong odor patsnap.comwikipedia.org | Low volatility, less odor | Non-volatile, odorless gbiosciences.comthermofisher.com |
| pH Range | Effective at alkaline pH | Effective at alkaline pH | Effective over a broad pH range psu.edu |
| Interference with Labeling | Can interfere with maleimide chemistry | Contains free thiols, must be removed before alkylation psu.edu | Thiol-free, does not interfere thermofisher.compsu.edu |
Analysis of Off-target Modifications in Complex Proteomic Workflows
A significant challenge in sample preparation for proteomics is the potential for off-target modifications, where reagents react with amino acids other than the intended target. Such side reactions can complicate mass spectra, leading to difficulties in peptide identification and quantification. nih.govbiorxiv.org
2-Mercaptoethanol has been shown to cause such off-target modifications. While its primary role is as a reducing agent, it can also form adducts with cysteine residues. biorxiv.org Furthermore, studies have identified that alkylating agents commonly used after reduction, such as iodoacetamide (IAA), can promiscuously modify not only cysteine but also other amino acid residues and the N-terminus, complicating spectral interpretation. biorxiv.orgresearchgate.net Research has shown that 2-ME itself can lead to unwanted artificial modifications, such as forming adducts on cysteines that are detectable by mass spectrometry. researchgate.net These artifacts can manifest as discrete spots or streaks in two-dimensional gel electrophoresis. nih.gov In contrast, TCEP is highly specific for disulfide bonds and is less prone to inducing such side reactions. psu.edu
Optimization of Experimental Protocols and Sample Preparation with this compound
The use of isotopically labeled standards like this compound necessitates the optimization of experimental protocols to leverage its full potential for enhancing quantitative accuracy in mass spectrometry.
Strategies for Enhancing Peptide Identification and Quantification in Mass Spectrometry
Accurate quantification is a central goal of many proteomics experiments. nih.govuu.nl The use of stable isotope labeling is a cornerstone of quantitative mass spectrometry. By introducing a known mass difference, this compound can serve as an internal standard for the precise quantification of cysteine-containing peptides.
Systematic evaluation of reduction and alkylation steps is crucial for maximizing peptide identification. nih.gov While different reducing agents may result in a similar number of total identified peptides, the completeness of the reaction and the minimization of side reactions are key factors. nih.govresearchgate.net Optimized protocols for peptide extraction and LC-MS analysis can significantly improve the identification and quantification of peptides in complex biological samples. nih.govbiorxiv.org The goal is to achieve workflows that not only identify a large number of proteins but also provide reliable quantitative data for as many of them as possible.
Development of Methods to Minimize Non-Specific Alkylation and Artifacts
Given the propensity for 2-ME and subsequent alkylating agents to cause non-specific modifications, methods to mitigate these effects are essential for generating high-quality proteomic data.
| Challenge | Optimization Strategy | Rationale | Reference |
|---|---|---|---|
| Incomplete Disulfide Reduction | Optimize concentration, temperature, and incubation time for the reducing agent. | Ensures complete cleavage of disulfide bonds for accurate peptide analysis. | nih.gov |
| Non-Specific Modification by 2-ME | Use 2-ME in the presence of dimethyl sulfoxide (DMSO). | DMSO promotes the specific adduction of 2-ME to cysteine residues, reducing off-target reactions. | nih.govbiorxiv.orgresearchgate.net |
| Artifacts in Electrophoresis | Careful selection and purification of reagents. | Artifacts may arise from contaminants in the reagents rather than the reducing agent itself. | nih.gov |
| Interference with Alkylation | Use a non-thiol reducing agent like TCEP. | TCEP does not contain free thiols and does not interfere with subsequent alkylation steps using reagents like iodoacetamide. | psu.edunih.gov |
| Poor Peptide Quantification | Incorporate stable isotope-labeled reagents like this compound. | Serves as an internal standard for accurate relative and absolute quantification in mass spectrometry. | nih.govuu.nl |
Integration with Other Advanced Biological Research Techniques
The application of this compound extends to its integration with sophisticated biological research methodologies, enhancing their capabilities for quantitative and structural analyses of proteins. Its deuterated nature makes it a valuable tool in mass spectrometry-based proteomics and in vitro protein studies.
Coupling with Affinity Purification-Mass Spectrometry (AP-MS)
Affinity Purification-Mass Spectrometry (AP-MS) is a powerful technique used to identify protein-protein interactions. nih.govyoutube.com The method involves using a specific protein as "bait" to pull down its interacting partners from a cell lysate. youtube.com These interacting proteins are then identified by mass spectrometry. The integration of isotopic labeling techniques with AP-MS allows for the quantitative comparison of protein interactions under different conditions.
This compound can be theoretically utilized in a quantitative AP-MS workflow as a chemical labeling agent. In a typical proteomics workflow, disulfide bonds in proteins are reduced and the resulting free cysteine residues are alkylated to prevent re-oxidation. While standard 2-mercaptoethanol is used for reduction, its deuterated counterpart, this compound, can be used to introduce a stable isotope label.
This approach would be analogous to other chemical labeling strategies where a "heavy" and a "light" version of a reagent are used to differentially label two different sample states (e.g., treated vs. untreated). washington.edu For instance, a control sample's proteins could be reduced with standard ("light") 2-mercaptoethanol and alkylated, while the experimental sample is treated with this compound ("heavy"). After the affinity purification step for the bait protein in both samples, the eluates are combined and analyzed by mass spectrometry.
The mass difference of 4 Da introduced by the four deuterium (B1214612) atoms in this compound on each cysteine-containing peptide allows for the direct quantification of the relative abundance of interacting proteins between the two samples. Peptides from the experimental sample will appear as pairs with their light counterparts, separated by a specific mass-to-charge (m/z) shift in the mass spectrum. The ratio of the peak intensities for these pairs provides a quantitative measure of the change in protein interaction.
Table 1: Theoretical Isotopic Labeling for Quantitative AP-MS using this compound
| Sample State | Reducing Agent | Alkylating Agent | Resulting Peptide Mass |
| Control | 2-Mercaptoethanol | Iodoacetamide | M |
| Experimental | This compound | Iodoacetamide | M + (n * 4.025) Da |
Note: 'M' represents the mass of the peptide after reduction with light 2-mercaptoethanol and alkylation. 'n' is the number of cysteine residues in the peptide. The mass difference arises from the four deuterium atoms in this compound.
This method would offer an alternative to other isotopic labeling techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) and iTRAQ (isobaric Tags for Relative and Absolute Quantitation).
Synergistic Applications in Cell-Free Protein Expression Systems and In Vitro Studies
Cell-free protein expression systems are powerful platforms for producing proteins without the use of living cells. protein-nmr.org.uk These systems provide a high degree of control over the reaction environment and are particularly well-suited for the production of proteins that are toxic to cells or for the incorporation of non-natural or isotopically labeled amino acids. protein-nmr.org.ukresearchgate.net 2-mercaptoethanol is often included in these systems to maintain a reducing environment, which is critical for the correct folding of many proteins by preventing the formation of improper disulfide bonds.
The use of this compound in cell-free systems offers unique opportunities for studying protein structure and dynamics. By replacing the standard 2-mercaptoethanol with its deuterated form, it is possible to introduce deuterium atoms at specific sites within a protein. For proteins with cysteine residues, this compound can form mixed disulfides, thereby introducing a deuterium label.
This labeling can be probed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to gain insights into protein folding and conformational changes. longdom.orgnih.govresearchgate.net For example, in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), the rate of exchange of backbone amide protons with deuterium in the solvent is measured to map protein conformation and dynamics. longdom.orgnih.gov While this typically involves deuterated solvents, the specific labeling with this compound could provide complementary information about the local environment of cysteine residues.
In in vitro protein folding studies, this compound can be used as a deuterated reducing agent to study the kinetics and mechanism of disulfide bond formation and breakage. By monitoring the incorporation and removal of the deuterated label using mass spectrometry, researchers can follow the folding pathway of a protein.
Table 2: Potential Applications of this compound in Cell-Free and In Vitro Systems
| Application Area | Technique | Role of this compound | Information Gained |
| Cell-Free Protein Expression | NMR Spectroscopy | Covalent labeling of cysteine residues. | Local structural and dynamic information around cysteine residues. |
| Mass Spectrometry | Isotopic labeling for quantitative analysis. | Relative protein expression levels; identification of post-translational modifications. | |
| In Vitro Protein Folding | Mass Spectrometry | Deuterated reducing agent. | Kinetics and mechanism of disulfide bond formation/breakage during folding. |
| HDX-MS | Covalent modification to probe local structure. | Complementary data on the solvent accessibility and dynamics of cysteine-containing regions. |
The synergistic use of this compound in these advanced systems allows for more detailed and quantitative investigations into the complex world of protein interactions, structure, and function.
Future Directions and Emerging Research Paradigms for 2 Mercaptoethanol 1,1,2,2 D4
Development of Novel Deuterated Thiol Reagents with Tailored Reactivity Profiles
The development of new deuterated reagents with improved selectivity and specificity is a growing trend in medicinal chemistry and drug discovery. wiseguyreports.comnih.gov Building upon the foundational structure of 2-Mercaptoethanol-1,1,2,2-d4, future research is anticipated to focus on the synthesis of a new generation of deuterated thiol reagents. These novel compounds could be designed with tailored reactivity profiles to meet specific experimental needs.
Key areas of development may include:
Modification of Functional Groups: Introducing different functional groups to the 2-mercaptoethanol-d4 backbone could modulate its reducing potential, nucleophilicity, and steric hindrance. This would allow for more precise control over its reactivity with specific disulfide bonds in complex biological systems.
Enhanced Stability: Research into deuterated compounds often aims to enhance metabolic stability. nih.gov Future iterations of deuterated thiols may be engineered for increased stability under various physiological conditions, prolonging their activity in in vitro and in vivo systems.
Photo-activatable and Cleavable Linkers: Incorporating photo-activatable or cleavable linkers would enable spatiotemporal control over the reducing activity of the thiol. This would be particularly valuable for studying dynamic processes within living cells.
These advancements are expected to expand the toolkit of researchers, providing more sophisticated probes for investigating cellular redox biology.
Table 1: Hypothetical Reactivity Profiles of Novel Deuterated Thiol Reagents
| Reagent | Modification | Predicted Change in Reactivity | Potential Application |
| This compound | Deuteration of the carbon backbone | Slower kinetics due to the kinetic isotope effect | Probing rate-limiting steps in redox reactions |
| 3-(Methylamino)-2-mercapto-propan-1-ol-d4 | Addition of a methylamino group | Increased nucleophilicity and altered pKa | Targeting specific disulfide bonds in proteins |
| S-(2-Hydroxyethyl-d4)-L-cysteine | Incorporation into an amino acid | Biocompatible reducing agent for intracellular studies | Studying protein folding and disulfide bond formation |
Exploration of High-Throughput Screening Applications in Drug Discovery and Chemical Biology
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of compounds. wiseguyreports.comnih.govprinceton.edu The unique properties of deuterated compounds, including this compound, present opportunities for their integration into HTS workflows.
Future applications in this area may involve:
Isotope-Edited HTS: The distinct spectroscopic signature of deuterium (B1214612) can be exploited in NMR-based screening methods. researchgate.net this compound could be used to probe the binding of fragment libraries to protein targets, with the deuterium label providing a clear signal for monitoring interactions.
Probing Drug Metabolism: The kinetic isotope effect (KIE) can be leveraged to study the metabolism of potential drug candidates. nih.gov By comparing the effects of 2-mercaptoethanol (B42355) and its deuterated counterpart on metabolic enzymes, researchers can gain insights into the mechanisms of drug deactivation and identify potential sites for metabolic blocking.
Chemical Biology Probes: In chemical biology, disulfide bonds are important structural motifs. taylorandfrancis.com Labeled chemical probes are crucial for mechanistic studies and assay development. researchgate.net this compound can serve as a valuable tool in HTS campaigns to identify modulators of enzymes involved in disulfide bond metabolism.
The integration of deuterated reagents like this compound into HTS platforms has the potential to accelerate the identification of new therapeutic leads and biological probes.
Advancements in In Vivo Metabolic Tracing and Imaging Techniques Utilizing Deuterium Labeling
Stable isotope tracing is a powerful technique for mapping metabolic pathways in vivo. springernature.comkuleuven.benih.govbiorxiv.orgbiorxiv.org Deuterium, in particular, is emerging as a valuable tracer due to its non-radioactive nature and the ability to be detected by techniques such as mass spectrometry and specialized magnetic resonance imaging (MRI).
Future research is likely to focus on:
Tracing Thiol Metabolism: this compound could be used as a tracer to follow the metabolic fate of exogenous thiols. This could provide insights into how cells handle and metabolize such compounds, which is relevant for understanding drug detoxification and the role of thiols in cellular signaling.
Deuterium Metabolic Imaging (DMI): DMI is a non-invasive imaging technique that can visualize the metabolic conversion of deuterated substrates in real-time. nih.gov While currently focused on substrates like glucose and acetate, the development of new deuterated tracers, including thiol-containing molecules, is an active area of research. In the future, this compound or its derivatives could potentially be used as DMI probes to study redox metabolism in vivo.
Fluxomics: By combining stable isotope tracing with metabolic modeling, researchers can quantify the rates of metabolic reactions (fluxes). Using this compound in such studies could help to elucidate the dynamics of thiol-dependent pathways in health and disease.
These advancements will provide a more dynamic and detailed picture of metabolism, offering new opportunities for diagnosing and monitoring diseases.
Further Investigation of Kinetic Isotope Effects in Biological Pathways Beyond Current Understanding
The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). princeton.eduwikipedia.orglibretexts.org This effect is a powerful tool for studying enzyme mechanisms and identifying rate-limiting steps in biochemical pathways. nih.gov
While the KIE of deuterium is well-established, its application to understanding the intricate details of many biological pathways is still an expanding field. Future research involving this compound is expected to delve deeper into:
Enzyme Mechanisms: By comparing the rates of reactions catalyzed by enzymes in the presence of 2-mercaptoethanol versus this compound, researchers can determine whether the cleavage of a C-H (or C-D) bond is the rate-determining step of the reaction. This information is crucial for designing specific enzyme inhibitors.
Redox Signaling Pathways: Many cellular signaling pathways are regulated by the reversible oxidation and reduction of cysteine residues in proteins. The use of deuterated reducing agents can help to dissect the kinetics of these processes and identify key regulatory nodes.
Secondary KIEs: Beyond the primary KIE, where the bond to the isotope is broken, secondary KIEs can provide information about changes in hybridization at the transition state. wikipedia.org Investigating the secondary KIEs associated with reactions involving this compound could offer more subtle insights into enzymatic transition states.
The systematic investigation of KIEs using specifically deuterated probes like this compound will continue to be a valuable approach for unraveling the complexities of biological systems.
Table 2: Potential Areas for Kinetic Isotope Effect Studies with this compound
| Biological Pathway | Enzyme/Process Studied | Potential Insight from KIE |
| Protein Folding | Protein Disulfide Isomerase (PDI) | Elucidation of the rate-limiting step in disulfide bond rearrangement |
| Drug Metabolism | Cytochrome P450 Enzymes | Understanding the mechanism of drug detoxification and potential for metabolic shunting |
| Redox Signaling | Thioredoxin Reductase | Probing the kinetics of thiol-disulfide exchange in antioxidant defense |
Q & A
Q. What are the critical safety considerations when handling 2-Mercaptoethanol-1,1,2,2-d4 in laboratory settings?
this compound is toxic and requires stringent safety protocols. Key precautions include:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors .
- Storage: Keep in a tightly sealed, dark glass container at 2–8°C to minimize oxidation. Avoid contact with oxidizing agents .
- Disposal: Neutralize with a 1 M sodium hydroxide solution before disposal, adhering to local hazardous waste regulations .
Q. How is this compound utilized in cell culture systems?
The non-deuterated form (2-mercaptoethanol) is a reducing agent critical for maintaining cellular redox balance. For example:
- INS-1 Cell Lines: It supports proliferation by preserving intracellular glutathione levels, preventing oxidative stress. Removal leads to a 15-fold drop in glutathione, inducing cell death .
- Primary Cell Isolation: Added to media (e.g., 50 µM) to prevent disulfide bond formation in proteins during enzymatic digestion .
Note: The deuterated form (d4) may alter metabolic pathways due to kinetic isotope effects, requiring validation in deuterium-sensitive assays .
Q. What are recommended methods for solubilizing this compound in experimental workflows?
- In Vitro Studies: Prepare stock solutions in DMSO (≤10% v/v) or PBS. For aqueous solubility, use co-solvents like PEG300 or Tween-80 (e.g., 5% PEG300 + 2% Tween-80 in PBS) .
- In Vivo Formulations: Combine with corn oil or carboxymethyl cellulose (CMC) for oral dosing. Ensure solutions are vortexed and sonicated to clarity .
Advanced Research Questions
Q. How does deuteration impact the use of 2-Mercaptoethanol-d4 in metabolic tracing studies?
Deuteration introduces kinetic isotope effects (KIEs), altering reaction rates in metabolic pathways. Key considerations:
Q. What experimental designs are optimal for analyzing protein structural modifications mediated by 2-Mercaptoethanol-d4?
- Electrophoresis: In SDS-PAGE, replace standard 2-mercaptoethanol with the deuterated form to study disulfide bond reduction kinetics. Use 14.3 M pure liquid (density: 1.114 g/mL) for consistent reducing conditions .
- Heat Modification Studies: Investigate deuterium’s effect on protein folding by comparing heat-induced mobility shifts in proteins like Pseudomonas aeruginosa porin F. Note that 2-mercaptoethanol-d4 may stabilize heat-modifiable proteins differently .
Q. How does 2-Mercaptoethanol-d4 influence redox-sensitive assays, and how can its stability be optimized?
- Redox Buffering: Calibrate concentrations using Ellman’s assay to quantify free thiols. Deuterated forms may exhibit delayed oxidation; verify via HPLC with UV detection at 280 nm .
- Stability Protocols: Store aliquots at -80°C under argon to prevent oxidation. Avoid freeze-thaw cycles, which degrade thiol groups .
Q. What are the analytical challenges in quantifying 2-Mercaptoethanol-d4 in complex biological matrices?
- Chromatography: Use reverse-phase HPLC with a C18 column and mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Deuterated compounds may elute earlier than non-deuterated analogs .
- Mass Spectrometry: Employ ESI-MS in negative ion mode (m/z 82 for d4 vs. 78 for non-deuterated). Adjust collision energy to differentiate isotopic peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
